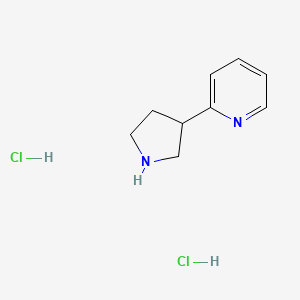

2-(Pyrrolidin-3-yl)pyridine dihydrochloride

Description

Historical Context of Bicyclic Pyridine-Pyrrolidine Derivatives

The historical development of bicyclic pyridine-pyrrolidine derivatives can be traced back to the independent discoveries and characterizations of their constituent heterocyclic systems. Pyridine, the six-membered aromatic nitrogen heterocycle, was first isolated in 1846 by Thomas Anderson, a Scottish scientist who examined the contents of oil obtained through high-temperature heating of animal bones. Anderson named this substance pyridine after the Greek word "pyr" meaning fire, reflecting its flammable nature and the high-temperature conditions required for its isolation.

The structural elucidation of pyridine took several decades after its initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 independently suggested that pyridine's structure was derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural proposal was later confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first synthesis of pyridine was achieved in 1876 by William Ramsay, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound in chemical history.

Pyrrolidine, also known as tetrahydropyrrole, represents the saturated counterpart of pyrrole and was characterized as a cyclic secondary amine with the molecular formula (CH2)4NH. The compound was recognized early in chemical research for its distinctive properties, including its characteristic odor described as "ammoniacal, fishy, shellfish-like," and its complete miscibility with water and most organic solvents. The pyrrolidine ring structure gained particular significance when it was discovered in numerous natural alkaloids, including nicotine and hygrine, establishing its importance in biological systems.

The convergence of pyridine and pyrrolidine chemistry led to the development of hybrid molecules that combined the aromatic stability and basicity of pyridine with the conformational flexibility and three-dimensional character of pyrrolidine. The first major synthesis methodologies for pyridine derivatives were described in 1881 by Arthur Rudolf Hantzsch, whose pyridine synthesis became a cornerstone of heterocyclic chemistry. This was followed by the development of the Chichibabin pyridine synthesis in 1924, which provided more efficient routes to pyridine derivatives using inexpensive reagents.

The recognition of pyrrolidine's biological significance grew substantially when amino acids proline and hydroxyproline were identified as structural derivatives of pyrrolidine. This discovery established the fundamental importance of pyrrolidine rings in protein structure and biological function. Subsequently, the pyrrolidine scaffold was found to be present in numerous pharmaceutical compounds, including procyclidine and bepridil, as well as forming the basis for the racetam family of compounds such as piracetam and aniracetam.

Recent advances in synthetic methodology have revolutionized the preparation of bicyclic pyridine-pyrrolidine derivatives. Photo-promoted ring contraction reactions have emerged as particularly powerful approaches, enabling the direct conversion of readily available pyridines to pyrrolidine derivatives. These methods have demonstrated broad substrate scope and high functional group compatibility, facilitating access to complex bicyclic structures that were previously difficult to synthesize.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the principles established by the International Union of Pure and Applied Chemistry for naming complex heterocyclic compounds containing multiple nitrogen-containing rings. The parent structure is identified as pyridine, the six-membered aromatic heterocycle containing one nitrogen atom at position 1 of the ring system. The substituent is designated as pyrrolidin-3-yl, indicating that the pyrrolidine ring is attached through its third carbon atom to the pyridine ring.

The positional designation "2-" in the compound name specifies that the pyrrolidine substituent is attached to the second carbon of the pyridine ring, counting from the nitrogen atom as position 1. This numbering system follows standard IUPAC conventions for pyridine derivatives, where positions are numbered consecutively around the ring starting from the heteroatom. The term "dihydrochloride" indicates that the compound exists as a salt formed with two equivalents of hydrochloric acid, typically associated with the basic nitrogen atoms present in both the pyridine and pyrrolidine rings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 2138411-43-3 |

| Molecular Formula | C9H14Cl2N2 |

| Molecular Weight | 221.13 g/mol |

| SMILES Notation | C1NCC(C1)c1ccncc1.Cl.Cl |

| InChI | InChI=1S/C9H12N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H |

The Chemical Abstracts Service registry number 2138411-43-3 provides a unique identifier for this specific compound, distinguishing it from other related pyrrolidinylpyridine derivatives and ensuring precise identification in chemical databases and literature. Alternative CAS numbers exist for related forms of the compound, including 1198416-89-5 for the monohydrochloride salt, highlighting the importance of precise salt form specification in chemical identification.

The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear representation of the molecular structure that can be interpreted by chemical software systems. For this compound, the SMILES string "C1NCC(C1)c1ccncc1.Cl.Cl" describes the connectivity of atoms within the molecule, with the pyrrolidine ring represented as C1NCC(C1) and the pyridine ring as c1ccncc1, connected through the carbon atom designated (C1) in the pyrrolidine portion.

The InChI (International Chemical Identifier) string provides a standardized method for representing chemical structures that enables unambiguous identification across different chemical databases and software platforms. The InChI for this compound encodes both the base structure and the associated hydrochloric acid molecules, ensuring complete specification of the salt form.

Multiple synonyms exist for this compound in chemical literature and commercial sources, including variations in the representation of the hydrochloride salt and different formatting of the positional descriptors. These alternative names include "2-(pyrrolidin-3-yl)pyridine HCl," "2-pyrrolidin-3-ylpyridine hydrochloride," and "2-(PYRROLIDIN-3-YL)PYRIDINE HCL," demonstrating the various conventions used in different contexts while referring to the same chemical entity.

Positional Isomerism in Pyrrolidinylpyridine Compounds

Positional isomerism in pyrrolidinylpyridine compounds represents a fascinating aspect of structural diversity that significantly influences the chemical and biological properties of these heterocyclic systems. The attachment of a pyrrolidin-3-yl substituent to different positions of the pyridine ring creates distinct isomeric compounds, each with unique spatial arrangements and electronic distributions. The three primary positional isomers are 2-(pyrrolidin-3-yl)pyridine, 3-(pyrrolidin-3-yl)pyridine, and 4-(pyrrolidin-3-yl)pyridine, representing attachment to the second, third, and fourth positions of the pyridine ring, respectively.

The 2-(pyrrolidin-3-yl)pyridine isomer, which is the focus of this analysis, features the pyrrolidine ring attached adjacent to the pyridine nitrogen atom. This positioning creates a unique electronic environment where the pyrrolidine nitrogen can potentially interact with the pyridine nitrogen through space or through the connecting carbon framework. This proximity effect can influence both the basicity of the nitrogen atoms and the overall conformational preferences of the molecule.

In contrast, 3-(pyrrolidin-3-yl)pyridine represents the meta-substituted isomer, where the pyrrolidine ring is attached to the third position of pyridine, creating a different spatial relationship between the two nitrogen-containing rings. This compound has been extensively studied for its biological activities, particularly its antibacterial and anticancer properties. Research has shown that compounds with this structural arrangement can exhibit potent activity against multidrug-resistant bacterial strains, with minimal inhibitory concentrations as low as 0.03125 micrograms per milliliter against certain Gram-positive bacteria.

| Isomer | Position | CAS Number | Molecular Formula | Unique Properties |

|---|---|---|---|---|

| 2-(Pyrrolidin-3-yl)pyridine | ortho | 2138411-43-3 | C9H14Cl2N2 | Adjacent nitrogen interaction |

| 3-(Pyrrolidin-3-yl)pyridine | meta | 635309-61-4 | C9H14Cl2N2 | Enhanced bacterial selectivity |

| 4-(Pyrrolidin-3-yl)pyridine | para | 1195901-61-1 | C9H14Cl2N2 | Symmetric electronic distribution |

The 4-(pyrrolidin-3-yl)pyridine isomer represents the para-substituted derivative, where the pyrrolidine ring is positioned directly opposite to the pyridine nitrogen atom. This arrangement creates a more symmetric electronic distribution and can result in different binding affinities and selectivities when interacting with biological targets. The para-positioning often leads to enhanced molecular recognition properties due to the linear arrangement of key functional groups.

Each positional isomer demonstrates distinct conformational preferences and rotational barriers around the bond connecting the two ring systems. The 2-substituted isomer may experience some degree of steric interaction between the pyrrolidine ring and the pyridine nitrogen, potentially restricting free rotation and creating preferred conformational states. These conformational differences can translate into distinct biological activities and pharmacological profiles.

Recent synthetic developments have enabled selective access to each positional isomer through various methodologies. Photo-promoted ring contraction reactions have shown particular promise for generating pyrrolidine derivatives from pyridine precursors, with the ability to control regioselectivity through careful selection of reaction conditions and substrates. These methods have demonstrated broad substrate scope and high functional group compatibility, enabling the preparation of diverse pyrrolidinylpyridine isomers with different substitution patterns.

The electronic properties of each isomer also differ significantly due to the varying electronic effects of the pyrrolidine substituent on the pyridine ring system. The electron-donating nature of the pyrrolidine nitrogen can influence the electron density distribution in the pyridine ring, with the magnitude and direction of this effect depending on the substitution position. These electronic differences contribute to variations in chemical reactivity, including differences in electrophilic and nucleophilic substitution patterns, metal coordination behavior, and acid-base properties.

Understanding positional isomerism in pyrrolidinylpyridine compounds is crucial for rational drug design and development, as small changes in substitution patterns can lead to significant differences in biological activity, selectivity, and pharmacokinetic properties. This structure-activity relationship principle has guided the development of numerous pharmaceutical compounds containing these heterocyclic frameworks.

Properties

IUPAC Name |

2-pyrrolidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUUYWWZFAOANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138411-43-3 | |

| Record name | 2-(pyrrolidin-3-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)pyridine dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method is the reductive amination of pyridine-3-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods such as crystallization or chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce pyrrolidine-substituted pyridines.

Scientific Research Applications

2-(Pyrrolidin-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular weights, and other properties of 2-(pyrrolidin-3-yl)pyridine dihydrochloride and its analogs:

Functional and Pharmacological Differences

- Fluorinated Analogs : The addition of fluorine (e.g., 5-fluoro derivative) improves metabolic stability by resisting cytochrome P450-mediated oxidation, a common strategy in CNS drug design .

- Trifluoromethyl Derivatives : The -CF₃ group (e.g., 6-trifluoromethyl analog) enhances lipophilicity, improving blood-brain barrier penetration .

- Stereochemical Variations : Chiral centers, as in (R)-2-methyl-3-(pyrrolidin-2-yl)pyridine, influence enantioselective binding to receptors like dopamine or serotonin transporters .

Biological Activity

2-(Pyrrolidin-3-yl)pyridine dihydrochloride is a compound that integrates a pyridine ring with a pyrrolidine moiety, characterized by its molecular formula and two hydrochloride groups. This structure enhances its solubility and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's unique structural features contribute to its biological activity:

- Pyridine Ring : Commonly found in various pharmaceuticals, this ring often interacts with biological receptors.

- Pyrrolidine Moiety : This component may enhance binding affinity and influence interactions with molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can inhibit the growth of various harmful bacteria, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values reported between 0.0039 to 0.025 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound has broad-spectrum antimicrobial effects, potentially making it useful in treating infections caused by resistant strains of bacteria.

The exact mechanisms through which this compound exerts its antimicrobial effects are not fully elucidated. However, it is hypothesized that the presence of nitrogen atoms in its structure allows for nucleophilic attacks on bacterial cell components, leading to disruption of cellular functions. Interaction studies are ongoing to better understand these mechanisms.

Case Studies

- Antibacterial Activity Evaluation : A study examined the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative strains, highlighting its potential as an antibacterial agent .

- Therapeutic Applications : Another investigation focused on the use of similar compounds for treating central nervous system disorders, indicating a broader therapeutic potential beyond antimicrobial applications .

Future Directions

Ongoing research aims to further explore the pharmacological properties of this compound:

- Receptor Binding Studies : Understanding how this compound interacts with specific receptors could unveil new therapeutic pathways.

- Synthesis Improvements : Optimizing synthesis methods may enhance yield and purity, facilitating further studies on biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Pyrrolidin-3-yl)pyridine dihydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chloropyridine with pyrrolidine derivatives under basic conditions (e.g., potassium carbonate) in solvents like dimethylformamide (DMF) or acetonitrile. Post-synthesis, the product is treated with HCl to form the dihydrochloride salt . Optimization Tips :

- Use anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization or column chromatography.

Q. Table 1: Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2-Chloropyridine, pyrrolidine, K₂CO₃, DMF, 80°C | 65-75 | |

| Salt Formation | HCl (gas), ethanol, 0°C | >90 |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers at -20°C, protected from light and moisture .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy .

- Waste Disposal : Follow institutional guidelines for hazardous organic salts. Neutralize with a weak base before disposal .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : HPLC (≥95% purity; C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm pyridine and pyrrolidine ring connectivity .

- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ = 209.1) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content .

Advanced Research Questions

Q. How can researchers investigate the compound's interaction with enzymatic targets like iNOS or FASN?

- Methodological Answer :

- Enzyme Assays : Use fluorometric or colorimetric assays (e.g., Griess assay for iNOS activity). Reference IC₅₀ values from structurally similar inhibitors (e.g., BYK 191023: iNOS IC₅₀ = 86 nM vs. nNOS/eNOS selectivity) .

- Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding .

- Structural Analysis : Co-crystallization with target enzymes or molecular docking simulations to identify binding motifs .

Q. What strategies resolve contradictions in activity data across different experimental models?

- Methodological Answer :

- Source Validation : Confirm enzyme isoforms (e.g., human vs. murine iNOS) and assay conditions (pH, cofactors) .

- Data Normalization : Use internal controls (e.g., known inhibitors) to calibrate inter-assay variability.

- Meta-Analysis : Compare results across multiple studies (e.g., IC₅₀ discrepancies in cell-free vs. cellular assays) .

Q. How can researchers optimize the compound's stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal Stability : Use accelerated stability studies (40°C/75% RH) to predict shelf life .

- Formulation Strategies : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce hydrolysis .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in literature?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.